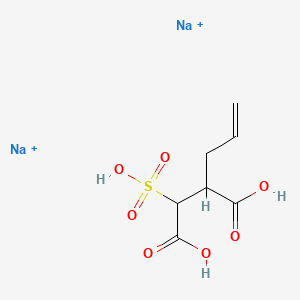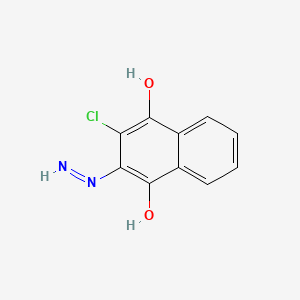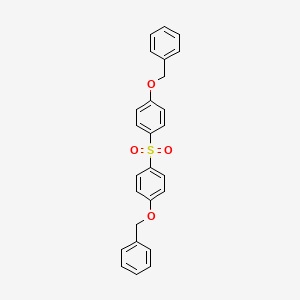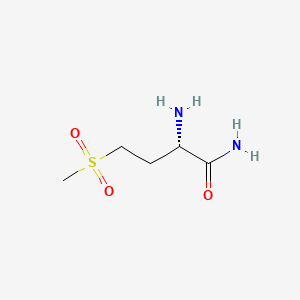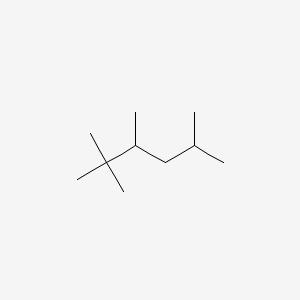
2,2,3,5-Tetramethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,5-Tetramethylhexane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches. This compound is part of the larger family of hydrocarbons, specifically alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The structure of this compound includes four methyl groups attached to a hexane backbone, making it a highly branched molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,5-Tetramethylhexane can be achieved through various methods, including the alkylation of smaller alkanes or alkenes. One common method involves the catalytic hydrogenation of 2,2,3,5-tetramethylhexene, which can be prepared by the oligomerization of isobutene. The reaction typically requires a catalyst such as platinum or palladium and is conducted under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst, often zeolites, at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,5-Tetramethylhexane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to oxygen or other oxidizing agents, it can form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of ultraviolet light or heat.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,2,3,5-tetramethylhexanol) to carboxylic acids (e.g., 2,2,3,5-tetramethylhexanoic acid).
Substitution: Halogenated derivatives such as 2,2,3,5-tetramethylhexyl chloride or bromide.
Scientific Research Applications
2,2,3,5-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography due to its well-defined structure and properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used as a solvent and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,3,5-Tetramethylhexane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, the compound undergoes dehydrogenation, where hydrogen atoms are removed, and oxygen atoms are added to form new functional groups. In substitution reactions, the hydrogen atoms are replaced by halogen atoms through a free radical mechanism initiated by ultraviolet light or heat .
Comparison with Similar Compounds
- 2,2,3,3-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
- 2,2,5,5-Tetramethylhexane
Comparison: 2,2,3,5-Tetramethylhexane is unique due to the specific positioning of its methyl groups, which affects its physical and chemical properties. For instance, its boiling point and density differ from those of its isomers due to variations in molecular structure. This uniqueness makes it valuable in applications requiring specific boiling points or densities .
Properties
CAS No. |
52897-09-3 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3 |
InChI Key |
GCFKTDRTZYDRBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



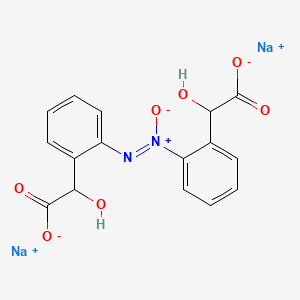
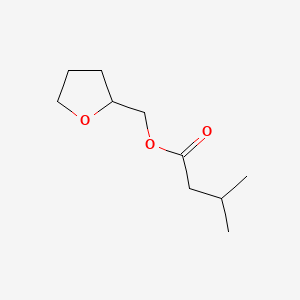
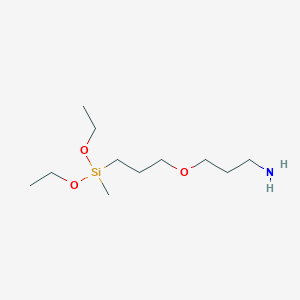
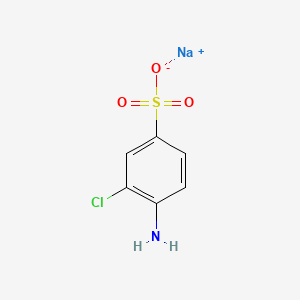
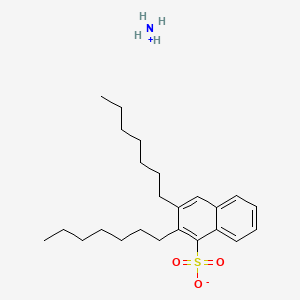

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B12652033.png)
